1-(3-Chlorophenyl)pyrrolidine
Overview
Description
1-(3-Chlorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological profiles .
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with biological targets, leading to various changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a wide range of biological pathways due to their diverse target interactions .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in various physiological processes . The interaction between this compound and these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity. This inhibition can lead to alterations in the physiological processes regulated by these enzymes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell function, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, its binding to carbonic anhydrase isoenzymes results in the inhibition of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of carbonic anhydrase isoenzymes can affect the metabolic pathways that these enzymes are involved in, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . This distribution pattern can affect its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . This localization can have significant implications for its biological activity and overall function.
Preparation Methods
Chemical Reactions Analysis
1-(3-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)pyrrolidine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(3-Chlorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
Pyrrolizines: These compounds exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
Prolinol: Used in the synthesis of chiral ligands and catalysts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYZESGQAICJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561111 | |
Record name | 1-(3-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88154-24-9 | |
Record name | 1-(3-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A: The research focuses on synthesizing and characterizing new bis-heterocyclic derivatives of 1-(3-chlorophenyl)pyrrolidine-2,5-dione. The researchers aimed to create novel compounds by modifying the core structure of this compound-2,5-dione through various chemical reactions. []
Q2: What specific modifications were made to the this compound-2,5-dione structure, and what new compounds were synthesized?
A: The researchers employed a multi-step synthesis. Initially, they condensed this compound-2,5-dione with p-hydroxy benzaldehyde, resulting in the formation of 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)pyrrolidine-2,5-dione. [] This intermediate then underwent further reactions with various reagents like hydrazine hydrate, hydroxylamine hydrochloride, and semicarbazide. These reactions led to the formation of pyrazole, isoxazole, pyrazole acetamide, and benzodiazodizepine derivatives. [] Additionally, reactions with substituted aromatic aldehydes and malononitrile yielded azo-fluorene derivatives. []
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